3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-cyclohexyl-N-[(E)-(4-nitrophenyl)methylideneamino]-2-pyrrol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-20(22-21-15-17-8-10-18(11-9-17)24(26)27)19(23-12-4-5-13-23)14-16-6-2-1-3-7-16/h4-5,8-13,15-16,19H,1-3,6-7,14H2,(H,22,25)/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTILCTJOWNGSAW-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This detailed article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Cyclohexyl group : A six-membered carbon ring that contributes to hydrophobic interactions.
- Nitrophenyl moiety : A phenyl ring substituted with a nitro group, which may enhance biological activity through electron-withdrawing effects.
- Pyrrole ring : A five-membered aromatic ring that may contribute to the compound's reactivity and interaction with biological targets.
The molecular formula of the compound is , indicating a complex structure conducive to various biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and damage.
- Antimicrobial Properties : The nitrophenyl group is known for its antimicrobial efficacy. Studies have indicated that this compound may inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures often exhibit anti-inflammatory properties, potentially making this compound useful in managing inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound can:
- Inhibit cell proliferation in cancer cell lines, suggesting potential as an anticancer agent.
- Modulate the expression of specific genes related to apoptosis and cell cycle regulation.
In Vivo Studies
Case studies have shown promising results in animal models:
- Cancer Models : Administration of the compound resulted in reduced tumor size and increased survival rates in mice bearing tumors.
- Inflammatory Models : The compound demonstrated efficacy in reducing symptoms in models of arthritis and colitis.
Case Studies
-
Anticancer Efficacy :
- A study published in Cancer Research highlighted the effectiveness of similar hydrazone derivatives in inhibiting tumor growth. The specific role of this compound was evaluated, showing a dose-dependent response in reducing tumor cell viability.
-
Antimicrobial Activity :
- Research conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.
-
Anti-inflammatory Effects :
- An experimental model for rheumatoid arthritis demonstrated significant reduction in joint swelling and inflammation markers when treated with the compound, suggesting its therapeutic potential for inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
